Urease Inhibitory Potency: CAS 2329815-30-5 vs. Standard Clinical Candidate Acetohydroxamic Acid (AHA)
In a direct colorimetric screening, the target compound demonstrated a low-micromolar IC50, establishing its potency benchmark relative to the clinical candidate AHA, which was measured under parallel assay conditions [1]. The clear potency differential underscores the compound's value as a starting point for structure-activity relationship (SAR) exploration and as a potent control for novel inhibitor screening campaigns.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against Jack bean urease |
|---|---|
| Target Compound Data | IC50 = 22.81 ± 0.05 μM |
| Comparator Or Baseline | Acetohydroxamic Acid (AHA): IC50 = 42.10 ± 1.20 μM |
| Quantified Difference | The target compound is approximately 1.8-fold more potent than AHA on a molar basis. |
| Conditions | Berthelot colorimetric assay; Jack bean urease; compound pre-incubated for 15 min before substrate addition; measured via ammonia formation at 625 nm. |
Why This Matters
This potency ratio is critical for procurement: researchers studying structure-kinetic relationships or designing combinatorial libraries can use CAS 2329815-30-5 as a superior potency benchmark over the classical drug AHA.
- [1] Moghimi S, et al. Synthesis, evaluation, and molecular docking studies of aryl urea-triazole-based derivatives as anti-urease agents. Arch Pharm (Weinheim). 2018 Jul;351(7):e1800005. Table 2 provides IC50 values for compound 4o (CAS 2329815-30-5) and acetohydroxamic acid. View Source
